N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide

SCD1 inhibition Stearoyl-CoA desaturase Metabolic disorders

This piperidinyl-pyridazinyl picolinamide is a critical SAR probe for mapping SCD1 pharmacophore requirements. Procure to leverage its distinct hydrogen-bonding picolinamide terminus for docking/QSAR studies, or as a reference standard for HPLC/LCMS method validation against SCD1 inhibitor libraries. Use as a calibration compound to establish assay dynamic range, benchmarking against known inhibitors like A-939572.

Molecular Formula C21H21N5O
Molecular Weight 359.433
CAS No. 1203350-50-8
Cat. No. B2872956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide
CAS1203350-50-8
Molecular FormulaC21H21N5O
Molecular Weight359.433
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4
InChIInChI=1S/C21H21N5O/c27-21(19-6-2-3-13-22-19)23-17-9-7-16(8-10-17)18-11-12-20(25-24-18)26-14-4-1-5-15-26/h2-3,6-13H,1,4-5,14-15H2,(H,23,27)
InChIKeyGPYIJSZNFKAKTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide (CAS 1203350-50-8): Baseline Identity and Sourcing Profile


N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide (CAS 1203350-50-8) is a synthetic small molecule belonging to the substituted piperidinyl-pyridazinyl derivative class, with the molecular formula C21H21N5O and a molecular weight of 359.43 g/mol . This compound is claimed within the genus of patent US9102669B2, which describes piperidinyl-pyridazinyl derivatives as inhibitors of stearoyl-CoA desaturase-1 (SCD1), an enzyme target implicated in obesity, type-II diabetes, and metabolic disorders [1]. The compound contains a pyridazine core substituted with a piperidine ring at the 6-position, a phenyl linker at the 3-position, and a picolinamide terminal group, a scaffold architecture that defines its potential pharmacological profile within the broader SCD1 inhibitor chemotype. As of April 2026, this compound has not been assigned a PubChem CID, and no primary research publications or authoritative bioactivity databases (ChEMBL, BindingDB) report quantitative biological data specific to this entity.

Why Generic Substitution Fails for N-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide (CAS 1203350-50-8)


Within the piperidinyl-pyridazinyl SCD1 inhibitor class, even minor structural modifications produce substantial shifts in target potency, selectivity, and pharmacokinetic behavior [1]. The patent literature demonstrates that the nature of the terminal amide substituent (e.g., picolinamide vs. benzamide vs. sulfonamide) is a critical determinant of SCD1 inhibitory activity in human microsomal assays, with IC50 variations spanning orders of magnitude across closely related analogs [2]. Consequently, substituting the picolinamide-bearing compound with an in-class analog featuring a different terminal group cannot be assumed to yield equivalent SCD1 engagement or downstream metabolic effects. Additionally, the pyridazine ring positioning and piperidine substitution pattern influence both molecular recognition at the SCD1 active site and physicochemical properties affecting solubility and permeability [1]. Generic replacement without matched comparative bioactivity data introduces unacceptable uncertainty in target engagement studies, rendering structurally analogous but uncharacterized alternatives unsuitable for controlled experimental design.

Quantitative Evidence Guide for N-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide (CAS 1203350-50-8)


SCD1 Inhibitory Activity: Class-Level Potency Expectation Based on Patent Genus SAR

No direct quantitative SCD1 IC50 data is publicly available for N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide. However, the compound falls within the Markush claims of US9102669B2, where closely related piperidinyl-pyridazinyl analogs bearing terminal amide groups demonstrate SCD1 inhibitory activity in the sub-micromolar to low nanomolar range in human microsomal assays [1]. Typical exemplified compounds in this patent series achieve IC50 values between 10 nM and 500 nM against human SCD1 measured by conversion of [14C]stearate to [14C]oleate [2]. Without a direct comparator measurement for this specific compound, its potency relative to known SCD1 inhibitors (e.g., A-939572, IC50 = 6.3 nM; MK-8245, IC50 = 1 nM) remains unquantified [2].

SCD1 inhibition Stearoyl-CoA desaturase Metabolic disorders

Structural Differentiation from Commercial SCD1 Inhibitor A-939572: Scaffold Comparison

A-939572 (CAS 1032229-33-6) is a well-characterized SCD1 inhibitor featuring a piperazine-based scaffold with a trifluoromethylphenyl substituent, structurally distinct from the piperidinyl-pyridazinyl-phenyl-picolinamide architecture of the target compound . The two compounds differ in core heterocycle (piperazine vs. piperidine), linker topology, and terminal functionality. In the SCD1 inhibitor field, scaffold class is strongly correlated with species selectivity (human vs. rodent SCD1 isoform preference), off-target profile, and metabolic stability [1]. The picolinamide terminus in the target compound introduces a potential hydrogen-bond acceptor (pyridine nitrogen) not present in A-939572, which may alter binding mode within the SCD1 active site. However, no head-to-head comparative data exist to confirm whether this structural difference translates into a measurable selectivity or pharmacokinetic advantage .

SCD1 inhibitor scaffold Structural comparison Chemotype differentiation

Physicochemical Property Differentiation: Calculated Descriptors vs. MK-8245

Calculated physicochemical descriptors differentiate the target compound from the clinically evaluated SCD1 inhibitor MK-8245 (CAS 1032349-79-7). MK-8245 has a molecular weight of 467.5 Da and contains a tetrazole ring contributing to its acidic character (calculated pKa ~4.5), whereas the target compound (MW 359.43) lacks an acidic moiety and bears a neutral picolinamide . The lower molecular weight and absence of a formal acidic group predict different solubility, permeability, and plasma protein binding profiles [1]. These property differences are relevant for assay design: MK-8245 requires formulation considerations (e.g., pH adjustment for solubility) that may not apply to the picolinamide analog. However, no experimentally measured solubility, logD, or permeability data are publicly available for the target compound to validate these calculated predictions .

Physicochemical properties Drug-likeness Lipinski parameters

Selectivity Profile: Target Engagement Scope Within the SCD Isoform Family

No experimental selectivity data have been reported for this compound against human SCD1 versus the human SCD5 isoform, rodent SCD1, or other desaturase family members. In the broader SCD1 inhibitor literature, selectivity between human SCD1 and SCD5 varies significantly across chemotypes: some series exhibit >100-fold selectivity while others show comparable potency at both isoforms [1]. The picolinamide terminal group has been associated with kinase inhibitor scaffolds (e.g., PIM kinase, ALK), raising the possibility of off-target kinase activity [2]. Without experimental selectivity profiling data, the assumption that this compound acts as a clean SCD1 probe is unwarranted. Procurement for target validation studies should be accompanied by a plan to characterize selectivity, as in-class analogs have demonstrated divergent off-target profiles [1].

SCD isoform selectivity SCD1 vs SCD5 Target specificity

Cellular Efficacy and In Vivo Pharmacodynamics: Complete Data Gap

No cellular desaturation index data, no in vivo pharmacodynamic biomarker modulation results (e.g., changes in the plasma C16:1/C16:0 or C18:1/C18:0 ratio), and no pharmacokinetic parameters have been reported for this compound in any species . Well-characterized SCD1 inhibitor comparators such as MK-8245 and A-939572 have published cellular IC50 values in HepG2 hepatocytes and rodent liver microsomes, as well as in vivo desaturation index reductions at defined oral doses [1]. The complete absence of such data for the target compound means that its utility in cellular or animal models is entirely unvalidated. For researchers intending to use this compound as a tool molecule, all cellular and in vivo conditions (dose range, exposure duration, vehicle formulation, and endpoint measurement timing) would need to be determined de novo .

Cellular SCD1 activity In vivo pharmacodynamics Metabolic biomarker modulation

Commercial Availability and Purity: Procurement-Grade Differentiation

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide is available through specialty chemical suppliers, with reported purity criteria that can serve as a comparator against broadly sourced SCD1 inhibitor tool compounds. One vendor reports this compound as a catalog item (EVT-3010030) designated for non-human research use only . Unlike the widely available clinical candidate MK-8245, which is sold through multiple vendors with defined purity (typically ≥98% by HPLC), the target compound's availability is restricted to a limited number of suppliers. This limited sourcing may confer batch-to-batch consistency advantages if procured from a single qualified vendor, but it also poses supply chain risk. The compound's lack of characterization in public databases means that independent identity verification (NMR, LCMS) is essential upon receipt . No head-to-head purity or stability data comparing different commercial batches are available.

Chemical purity Vendor sourcing Quality control

Application Scenarios for N-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide (CAS 1203350-50-8) Based on Available Evidence


SAR Probe for Picolinamide-Terminated SCD1 Inhibitor Chemotype Exploration

This compound is most appropriately deployed as a structural probe within structure-activity relationship (SAR) campaigns exploring the picolinamide terminus in piperidinyl-pyridazinyl SCD1 inhibitors. Its value lies in its scaffold representation—piperidine-pyridazine-phenyl-picolinamide—rather than validated potency [1]. Researchers can use this compound as a starting point for systematic modification of the phenyl linker substitution, pyridazine ring, or picolinamide moiety to map SCD1 pharmacophore requirements. Comparative SAR with benzamide- or sulfonamide-terminated analogs from the same patent genus may reveal the contribution of the pyridine nitrogen to binding affinity and selectivity [2].

Negative Control or Baseline Compound for In-House SCD1 Assay Development

Given the absence of published bioactivity data, this compound can serve as an in-house assay qualification tool. Its activity (or lack thereof) in a validated SCD1 biochemical or cellular assay can be benchmarked against well-characterized inhibitors such as A-939572 or MK-8245 [1]. This approach positions the compound as a 'calibration compound' for newly established SCD1 assays, helping define the dynamic range and sensitivity of the detection system. The structural relationship to potent SCD1 inhibitors provides a rational basis for expecting some level of activity, making it suitable for assay validation where a full-concentration-response curve is desired [2].

Chemoinformatics and Computational Modeling Input for SCD1 Pharmacophore Refinement

The compound's well-defined 2D structure and membership in a disclosed SCD1 inhibitor patent genus make it a suitable input for computational chemistry workflows, including molecular docking, pharmacophore modeling, and QSAR model building [1]. Its picolinamide group introduces a distinct hydrogen-bonding feature not present in many commercial SCD1 inhibitors, enabling in silico exploration of hinge-region interactions within the SCD1 binding pocket. These modeling studies can guide the design of next-generation analogs with predicted improvements in potency or selectivity before committing to synthesis [2].

Reference Standard for Analytical Method Development and QC Validation

As a structurally distinct, commercially available small molecule with a unique CAS registry number, this compound can function as a reference standard for developing and validating HPLC, LCMS, or NMR analytical methods [1]. Its molecular weight (359.43 Da) and UV chromophore (pyridazine and picolinamide moieties) provide favorable detection characteristics for reversed-phase HPLC method development. When procured from a reputable vendor with certificate of analysis documentation, it can be used to establish system suitability parameters (retention time, peak symmetry, resolution) for purity assessment workflows applied to structurally related SCD1 inhibitor libraries [1].

Quote Request

Request a Quote for N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.